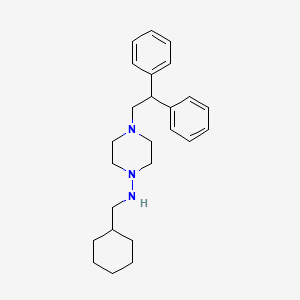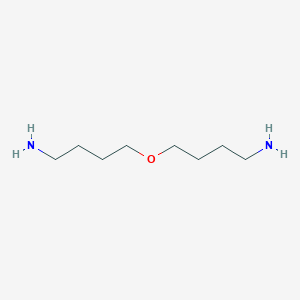
4,4'-Oxybis(butan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis(butan-1-amine):
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(butan-1-amine) typically involves the following steps:
Reductive Amination: The process begins with the reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine in the presence of sodium borohydride. This reaction yields an intermediate compound.
Reaction with Bromo Butanol: The intermediate is then reacted with bromo butanol to form another intermediate.
Industrial Production Methods
Industrial production methods for 4,4’-Oxybis(butan-1-amine) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis(butan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis(butan-1-amine) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis(butan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Oxybis(benzenamine): This compound has a similar ether linkage but with benzene rings instead of butyl groups.
4,4’-Diaminodiphenyl ether: Another similar compound with aromatic rings and amine groups.
Uniqueness
4,4’-Oxybis(butan-1-amine) is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to its aromatic counterparts. The flexibility of the butyl groups and the presence of the ether linkage make it suitable for specific applications in polymer chemistry and pharmaceuticals .
Eigenschaften
CAS-Nummer |
42968-72-9 |
|---|---|
Molekularformel |
C8H20N2O |
Molekulargewicht |
160.26 g/mol |
IUPAC-Name |
4-(4-aminobutoxy)butan-1-amine |
InChI |
InChI=1S/C8H20N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-10H2 |
InChI-Schlüssel |
FDPCVOXXUBYMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCCCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


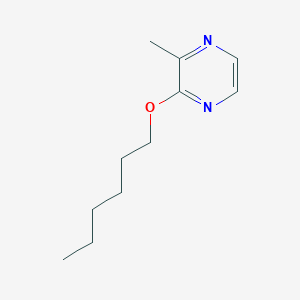

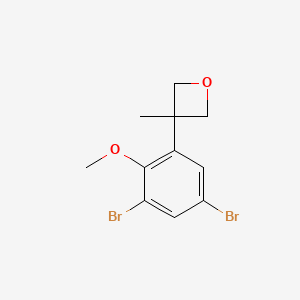
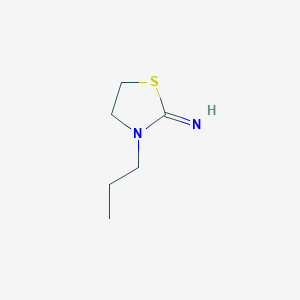
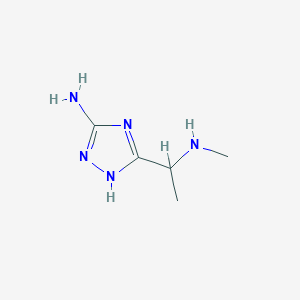
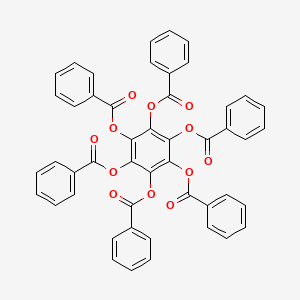
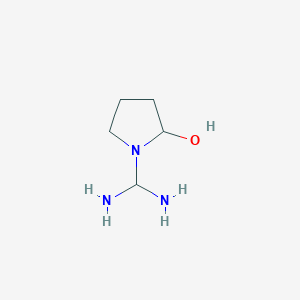

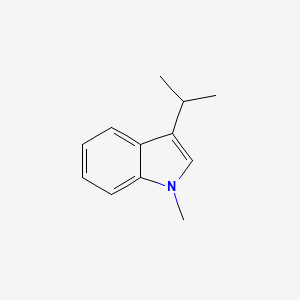
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

